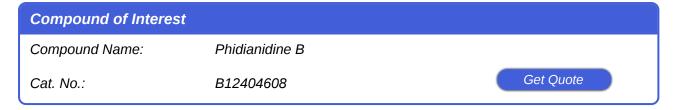


Application Notes and Protocols for the Total Synthesis of Phidianidine B

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of **Phidianidine B**, a cytotoxic 1,2,4-oxadiazole-containing marine natural product.[1][2][3] **Phidianidine B** has garnered interest in the scientific community due to its unique structure and potential as a lead compound in drug discovery.[1][4][5][6] This guide outlines two distinct and successfully executed synthetic routes, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Overview of Synthetic Strategies

Two primary synthetic routes for **Phidianidine B** have been reported in the literature, each with its own set of advantages. The first, a seven-step synthesis, achieves a 14% overall yield and is notable for its adaptability in creating analogues with different alkyl chain lengths or substitutions on the indole ring.[1][2] The second is a more concise six-step synthesis, affording a higher overall yield of 21%.[4][5][6][7] Both methods converge on the formation of the characteristic 1,2,4-oxadiazole core, a feature rarely found in marine natural products.[1]

Synthetic Route 1: Seven-Step Synthesis

This pathway, as detailed by Carbone et al. (2012), centers on the coupling of 3-indoleacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate.[1][2] The synthesis is designed to be flexible, allowing for the generation of various Phidianidine analogues.[1]



Synthetic Route 2: Six-Step Synthesis

Lindsley et al. (2012) developed a more streamlined approach that commences from commercially available materials and proceeds through a key hydroxyguanidine coupling partner.[4][7] This route is characterized by its efficiency and high overall yield.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthetic routes to **Phidianidine B**, allowing for a direct comparison of their efficiencies.

Parameter	Synthetic Route 1 (Carbone et al., 2012)[1][2]	Synthetic Route 2 (Lindsley et al., 2012)[4][5][6][7]
Number of Steps	7	6
Overall Yield	14%	21%
Starting Materials	3-indoleacetic acid methyl ester, N,N-dimethylformamide, cyanamide, sodium amide, hydroxylamine hydrochloride, sodium methoxide	Mono-Boc protected 1,5- diaminopentane, cyanogen bromide, hydroxylamine hydrochloride, indole-3-acetic acid
Key Intermediates	Amino-alkyl hydroxy guanidine	Hydroxyguanidine coupling partner
Coupling Method	Not explicitly detailed	HATU-mediated coupling

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in both synthetic routes.

Protocol 1: Key Intermediate Synthesis (Route 1)

This protocol describes the synthesis of the key amino-alkyl hydroxy guanidine intermediate.

Materials:



- N,N-dimethylformamide solution of cyanamide
- Sodium amide
- · Hydroxylamine hydrochloride
- Sodium methoxide
- Anhydrous methanol

Procedure:

- A solution of cyanamide in N,N-dimethylformamide is reacted with sodium amide to form a 1cyanamino derivative.[2]
- The resulting compound is then treated with hydroxylamine hydrochloride and sodium methoxide in anhydrous methanol to yield the key hydroxyguanidine intermediate.
- The reaction mixture is stirred at room temperature for 10 hours, then warmed to 53 °C and stirred for an additional 7 hours.[1]
- The mixture is filtered to yield the product as a pale yellow oil.[1]

Protocol 2: Key Intermediate Synthesis (Route 2)

This protocol outlines the preparation of the key hydroxyguanidine coupling partner.

Materials:

- Mono-Boc protected 1,5-diaminopentane
- · Cyanogen bromide
- · Hydroxylamine hydrochloride

Procedure:

 Mono-Boc protected 1,5-diaminopentane is treated with cyanogen bromide to yield an intermediate.[4][7]



• This intermediate is then exposed to hydroxylamine hydrochloride to produce the key hydroxyguanidine coupling partner in good yield.[4][7]

Protocol 3: 1,2,4-Oxadiazole Formation and Final Product (Route 2)

This protocol details the HATU-mediated coupling and final deprotection steps.

Materials:

- Hydroxyguanidine coupling partner (from Protocol 2)
- Indole-3-acetic acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Acid for Boc group cleavage

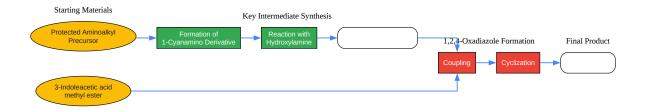
Procedure:

- A HATU-mediated coupling reaction is performed between the hydroxyguanidine coupling partner and indole-3-acetic acid to form the 1,2,4-oxadiazole ring.[4]
- The resulting product is then subjected to acidic cleavage of the Boc protecting group.
- The final steps of quanidation and deprotection yield **Phidianidine B**.[4][7]

Visualized Synthetic Pathways

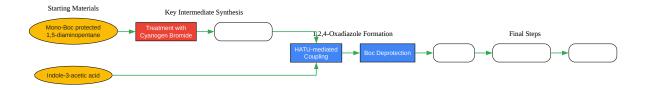
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes to **Phidianidine B**.





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Caption: Synthetic pathway for **Phidianidine B** via the seven-step route.



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Caption: Synthetic pathway for **Phidianidine B** via the six-step route.

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